2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLXAYDWDCEHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azlactone Cyclization Strategy
Patent RU2802445C1 outlines a high-yield azlactone route, originally developed for 3,4-dihydroxyphenyl analogs, adaptable to dichlorinated systems:
Stepwise Process :
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Azlactone Formation :
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Hydrolysis and Reduction :
Advantages :
Industrial Production Techniques
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance efficiency:
Crystallization Optimization
Industrial crystallization of the hydrochloride salt uses antisolvent precipitation:
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Solvent System : Ethanol/water (7:3 v/v) with incremental HCl gas addition.
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Particle Size Control : 50–100 µm crystals achieved via controlled cooling (0.5°C/min).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Steps | Toxicity Concerns | Scalability |
|---|---|---|---|---|---|
| Strecker Synthesis | 65–72 | 95 | 3 | Cyanide usage | Moderate |
| Azlactone Cyclization | 85–90 | 99 | 4 | Low | High |
| Reductive Amination | 55–60 | 90 | 5 | Borohydride handling | Low |
Key Insights :
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Azlactone methods outperform classical routes in yield and safety.
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Continuous flow systems reduce hydrolysis times by 80% compared to batch reactors.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorophenyl ketones, while reduction can produce dichlorophenyl alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C9H10Cl2N0.2
- Molecular Weight : 220.09 g/mol
- CAS Number : 2566432-52-6
Antitumor Activity
One of the primary applications of 2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is its potential as an anticancer agent . Research indicates that this compound acts as a selective inhibitor of L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells. LAT1 facilitates the transport of essential amino acids like leucine, which are crucial for tumor growth and survival .
Case Study : A patent describes a formulation containing this compound demonstrating significant antitumor effects with minimal side effects when administered as an injection in preclinical models .
Neurological Research
The compound has also been investigated for its role in neurological disorders. Studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety .
Case Study : In a recent study, researchers explored the effects of this compound on neuronal signaling pathways, revealing its ability to modulate synaptic transmission and plasticity in animal models .
Synthesis of Organic Compounds
In organic chemistry, this compound serves as a precursor for synthesizing various organic compounds. Its amine and carboxylic acid functional groups allow it to participate in reactions to create more complex molecules used in pharmaceuticals and agrochemicals .
Table 1: Synthetic Applications
| Application Type | Description |
|---|---|
| Dyes | Used in synthesizing dye intermediates |
| Plastics | Serves as a monomer in polymer production |
| Coatings | Acts as a curing agent in coatings |
Toxicological Profile
While exploring its applications, it is essential to consider the compound's safety profile. The hydrochloride form can cause skin and eye irritation upon contact . Proper handling protocols must be established when working with this substance.
Mechanism of Action
The mechanism of action of 2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Dichlorophenyl-Substituted Amino Acid Derivatives
Impact of Halogen Positioning
- 3,4-Dichloro substitution (target compound) : The meta/para chlorine arrangement creates steric and electronic effects that influence reactivity and biological interactions. This pattern is common in CNS-targeting compounds due to enhanced lipophilicity .
- 3,5-Dichloro substitution : Symmetrical substitution increases molecular symmetry, which could affect crystallization behavior and solubility .
Salt Forms and Physicochemical Properties
- Hydrochloride vs. Hydrobromide : The target compound’s hydrochloride salt (water solubility ~50 mg/mL) is more soluble in polar solvents than the hydrobromide analog (CAS 457654-92-1), which has lower solubility due to bromide’s larger ionic radius .
- Free acid vs. salt forms : The free acid form (e.g., 3,5-dichloro analog, CAS 1260602-40-1) is less stable under acidic conditions but offers flexibility in synthetic modifications .
Biological Activity
2-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, a compound with the molecular formula C₉H₁₁Cl₂NO₂·HCl, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a chiral center, an amino group (-NH₂), and a dichlorophenyl substituent attached to a propanoic acid backbone. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for biological studies.
The biological activity of this compound primarily involves interactions with specific molecular targets such as receptors and enzymes. It is hypothesized to modulate various biochemical pathways, potentially influencing neurotransmitter systems and exhibiting inhibitory or modulatory effects on enzyme activity.
Potential Targets
- Receptors : The compound may interact with neurotransmitter receptors, impacting synaptic transmission.
- Enzymes : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological effects:
- Neurotransmitter Modulation : Preliminary studies suggest that it may influence glutamatergic signaling pathways, which are critical in mood regulation and cognitive functions .
- Anti-inflammatory Properties : Some findings indicate potential anti-inflammatory effects, although detailed mechanisms remain to be elucidated.
- Anticancer Activity : The compound has shown promise in preliminary studies for potential anticancer properties, particularly through its interaction with tumor cell metabolism .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Chiral; amino and hydroxyl groups | Potential antidepressant properties |
| 3-(3,4-Dichlorophenyl)propan-1-ol | Lacks amino group | Non-chiral; simpler structure |
| 2-(3,4-Dichlorophenyl)propan-1-ol | Different positioning of amino group | Non-chiral; altered stereochemistry |
In Vitro Studies
In vitro experiments have demonstrated that this compound can modulate glutamate receptor activity. For example:
- A study indicated that the compound could enhance the binding affinity of certain receptor subtypes involved in neurotransmission .
In Vivo Studies
In vivo studies have explored the antidepressant-like effects of this compound using animal models:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?
- The synthesis typically involves coupling 3,4-dichlorophenyl precursors (e.g., 3,4-dichlorobenzyl chloride) with amino acid derivatives. A common approach is nucleophilic substitution under basic conditions (e.g., NaHCO₃ or NaOH) to minimize racemization . Temperature control (0–25°C) and inert atmospheres (N₂ or Ar) are critical to prevent side reactions. Post-synthesis purification via recrystallization or chiral HPLC ensures enantiomeric purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) confirms the phenyl and propanoic acid backbone. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peak for C₉H₁₀Cl₂NO₂·HCl). Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂, COOH). X-ray crystallography may resolve stereochemistry .
Q. How does the hydrochloride salt form influence solubility and experimental design?
- The hydrochloride salt enhances water solubility, making it suitable for in vitro assays (e.g., receptor binding). For organic-phase reactions (e.g., esterification), neutralization with a weak base (e.g., NaHCO₃) may be required. Solubility in DMSO or ethanol should be tested for cell-based studies .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during synthesis, given the compound’s chiral center?
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) to favor the desired (R)- or (S)-enantiomer . Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polarimetric detection .
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor affinity vs. functional assays)?
- Cross-validate findings using orthogonal assays:
- Binding assays : Radioligand competition (e.g., [³H]GABA for GABA receptor studies).
- Functional assays : Electrophysiology (patch-clamp) or calcium imaging.
- Control for metabolite interference (e.g., stability in serum via LC-MS) .
Q. What in vivo models are appropriate for studying its blood-brain barrier (BBB) permeability and neuropharmacological effects?
- Use rodent models (rats/mice) with intracerebroventricular (ICV) administration to bypass BBB limitations. For systemic studies, measure plasma and brain tissue concentrations via LC-MS/MS after intravenous dosing. Behavioral assays (e.g., forced swim test for antidepressant activity) correlate pharmacokinetics with effects .
Q. How does the 3,4-dichlorophenyl moiety influence metabolic stability in preclinical studies?
- The electron-withdrawing Cl groups reduce oxidative metabolism by cytochrome P450 enzymes. Assess stability in liver microsomes (human/rat) and identify metabolites via high-resolution MS. Compare with non-halogenated analogs to isolate halogen-specific effects .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., variable IC₅₀ values), verify assay conditions (pH, temperature, buffer composition) and compound purity (>95% by HPLC). Replicate experiments across independent labs .
- Experimental Design : For structure-activity relationship (SAR) studies, systematically modify the phenyl ring (e.g., mono-/di-substitution) and propanoic acid chain (e.g., α-methylation) to isolate pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
